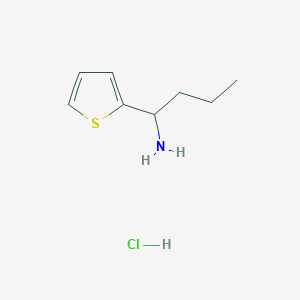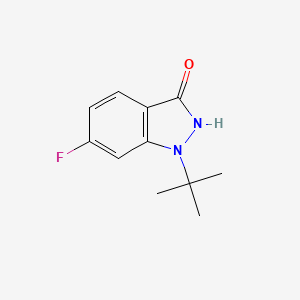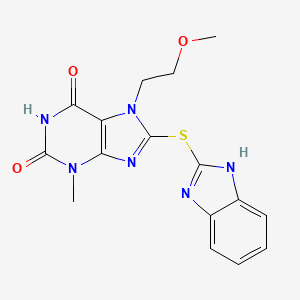
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) ist ein zyklisches Peptid, das für seine starken inhibitorischen Wirkungen auf Integrin αvβ3 bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:
Kopplung: Die Aminosäuren werden unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an das Harz gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.
Cyclisierung: Das lineare Peptid wird cyclisiert, um die zyklische Struktur zu bilden.
Reinigung: Das Endprodukt wird mittels HPLC gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Automatisierung und Optimierung des SPPS-Prozesses werden eingesetzt, um die Ausbeute und Effizienz zu erhöhen. Die Verwendung von großtechnischen HPLC-Systemen stellt die Reinheit des Endprodukts sicher .
Wissenschaftliche Forschungsanwendungen
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -cyclisierung verwendet.
Biologie: Untersucht für seine Rolle bei Zellanhaftung, -migration und -signalisierung.
Medizin: Für sein Potenzial in der Krebstherapie, insbesondere bei der gezielten Ansprache von Integrin αvβ3 zur Hemmung von Tumorwachstum und -metastasierung erforscht.
Industrie: Wird bei der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge eingesetzt.
Wirkmechanismus
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) entfaltet seine Wirkung durch Bindung an Integrin αvβ3, einen Rezeptor, der an Zellanhaftung und -signalisierung beteiligt ist. Diese Bindung stört die Interaktion zwischen Zellen und der extrazellulären Matrix, was zu einer Hemmung der Zellmigration und -anhaftung führt. Die Verbindung induziert auch Apoptose in Krebszellen, indem sie den Zellzyklus beeinflusst und die Empfindlichkeit gegenüber Chemotherapeutika erhöht .
Wirkmechanismus
Target of Action
The primary target of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is the integrin αvβ3 . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). Specifically, integrin αvβ3 plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
This compound interacts with its target, integrin αvβ3, by inhibiting its function . This interaction disrupts the adhesion and migration of tumor cells, leading to changes in the cell cycle and potentially inducing apoptosis .
Biochemical Pathways
The inhibition of integrin αvβ3 by this compound affects several biochemical pathways. It disrupts the adhesion of tumor cells to the ECM, which is a critical step in the metastasis of cancer cells . Additionally, it can induce changes in the cell cycle, leading to increased apoptosis .
Result of Action
The result of this compound’s action is the disruption of tumor cell adhesion to the ECM, which can inhibit tumor metastasis . It also induces changes in the cell cycle, leading to increased apoptosis . These effects contribute to its antitumor activity .
Biochemische Analyse
Biochemical Properties
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is known to interact with integrins, specifically ανβ3 and ανβ5 integrins . These integrins are inhibited by this compound, preventing them from binding to vitronectin . This interaction plays a crucial role in cell attachment, proliferation, and migration .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits angiogenesis and vascular remodeling, thereby affecting cell function . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a selective antagonist of ανβ3 and ανβ5 integrins, inhibiting their binding to vitronectin . This inhibition disrupts integrin-induced cell attachment, proliferation, and migration .
Transport and Distribution
Given its role as an integrin antagonist, it is likely to be involved in processes related to cell adhesion and migration .
Subcellular Localization
Given its role in cell adhesion and migration, it is likely to be localized at the cell surface where integrins are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Purification: The final product is purified using HPLC to achieve high purity.
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) unterliegt vor allem:
Oxidation: Diese Reaktion kann die Struktur und Aktivität des Peptids verändern.
Reduktion: Diese Reaktion kann Oxidationseffekte umkehren.
Substitution: Diese Reaktion kann neue funktionelle Gruppen in das Peptid einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Jod.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden verwendet.
Substitution: Reagenzien wie N-Hydroxysuccinimid (NHS)-Ester werden zur Einführung neuer Gruppen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Disulfidbrücken führen, während die Substitution zu modifizierten Peptiden mit neuen funktionellen Gruppen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA): Ein weiteres zyklisches Peptid mit hoher Affinität für Integrin αvβ3, das in der Tumorforschung verwendet wird.
Cyclo(Arg-Gly-Asp-D-Tyr-Val): Ein zyklisches Peptid mit ähnlichen inhibitorischen Wirkungen auf Integrin αvβ3.
Einzigartigkeit
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) zeichnet sich durch seine spezifische Sequenz und Struktur aus, die eine hohe Potenz und Selektivität für Integrin αvβ3 verleihen. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie .
Eigenschaften
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)


![tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2574934.png)
![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)
![4-[4-(Propan-2-yloxy)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)


![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
![3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)
